Nabazenil
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Overview
Description
Nabazenil is a synthetic cannabinoid receptor agonist known for its anticonvulsant properties . It is chemically identified as (6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)-4-(azepan-1-yl)butanoate . This compound has been studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders .
Preparation Methods
The synthesis of Nabazenil involves several steps, starting with the preparation of the core benzochromene structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The azepane moiety is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Nabazenil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like azepane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Nabazenil is used as a model compound in studies of synthetic cannabinoid receptor agonists.
Biology: Research has focused on the effects of this compound on cellular signaling pathways and its potential as a therapeutic agent for neurological disorders.
Medicine: this compound’s anticonvulsant properties make it a candidate for the treatment of epilepsy and other seizure disorders.
Mechanism of Action
Nabazenil exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor . This binding activates a cascade of intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. The anticonvulsant effects of this compound are thought to result from its ability to reduce excessive neuronal firing and stabilize neural networks .
Comparison with Similar Compounds
Nabazenil is similar to other synthetic cannabinoid receptor agonists, such as:
JWH-018: Another synthetic cannabinoid with similar receptor binding properties.
CP 55,940: A potent synthetic cannabinoid used in research.
HU-210: A synthetic cannabinoid with a longer duration of action compared to this compound.
What sets this compound apart is its specific chemical structure, which confers unique pharmacological properties and a distinct mechanism of action .
Properties
CAS No. |
58019-65-1 |
---|---|
Molecular Formula |
C35H55NO3 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl] 4-(azepan-1-yl)butanoate |
InChI |
InChI=1S/C35H55NO3/c1-7-8-11-15-26(3)27(4)28-23-31(38-33(37)16-14-21-36-19-12-9-10-13-20-36)34-29-22-25(2)17-18-30(29)35(5,6)39-32(34)24-28/h23-27H,7-22H2,1-6H3 |
InChI Key |
DRVZFWZGQKGHQO-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4 |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4 |
Origin of Product |
United States |
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